5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide
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Overview
Description
5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxypicolinic acid and cyclopropylmethanol.
Reaction Conditions:
Dimethylation: The final step involves the dimethylation of the amide group using reagents like dimethylamine under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with psychedelic properties.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic effects.
5-MeO-MiPT: A tryptamine known for its psychoactive properties .
Uniqueness
5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methoxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)12(15)9-6-7-10(11(13-9)16-3)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
WVRXVJRDEKTGCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
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